An In-depth Technical Guide to 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (CAS: 912347-94-5): A Key Intermediate in Drug Discovery
An In-depth Technical Guide to 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone (CAS: 912347-94-5): A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, registered under CAS number 912347-94-5, is a pivotal chemical intermediate with significant applications in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its primary role as a precursor in the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory and analgesic therapies. Additionally, its potential as a building block for novel fungicides is explored. This document aims to serve as a detailed resource, offering insights into experimental protocols, underlying biological pathways, and key data associated with this compound and its derivatives.
Chemical and Physical Properties
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone is a yellow crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. The compound is moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but has low solubility in water. It is sensitive to acidic conditions and should be stored in a cool, dry environment. Safety precautions include the use of gloves and eye protection, as it is classified as a skin irritant.
Table 1: Physicochemical Properties of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
| Property | Value | Reference(s) |
| CAS Number | 912347-94-5 | |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 128-132 °C | |
| Solubility | Moderately soluble in DMSO and DMF; insoluble in water. | |
| Storage | Store in a cool, dry place, away from incompatible materials. | |
| SMILES | CC1=C(C=C(C(=C1)C(=O)C)N)OC | |
| InChI | InChI=1S/C10H13NO2/c1-6-7(8(11)3-4-9(6)13-2)10(5)12/h3-4H,11H2,1-2,5H3 |
Synthesis of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
A patented method for the preparation of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone involves a Friedel-Crafts acylation of a substituted aniline precursor.
Experimental Protocol: Synthesis of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
The following protocol is based on the method described in patent CN101987825B.
Reaction Scheme:
Procedure:
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Under a nitrogen atmosphere, dissolve 3-methyl-4-methoxyaniline (0.05 mol) in dichloromethane (10 mL).
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Cool the solution to below -10 °C.
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Add boron trichloride in dichloromethane solution (1M, 55 mL, 0.055 mol) and react for 0.5 hours.
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Cool the reaction mixture to below -50 °C.
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Successively add acetyl chloride (3.45 g, 0.044 mol) and aluminum chloride (6.4 g, 0.048 mol).
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The reaction is first maintained at -50 to -40 °C, then allowed to warm to room temperature, and finally heated to reflux. The total reaction time is typically 12-24 hours, monitored for completion by techniques such as TLC or LCMS.
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Upon completion, cool the reaction to room temperature and quench with iced water.
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Adjust the pH of the aqueous layer to 6-7 with a 20% (w/w) aqueous sodium hydroxide solution.
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Extract the aqueous layer three times with dichloromethane.
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Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under vacuum to remove the solvent.
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The resulting residue can be purified by recrystallization from a solvent system such as petroleum ether/ethyl acetate (10:1 v/v) to yield 1-(2-amino-3-methyl-4-methoxyphenyl)ethanone.
Application in the Synthesis of COX-2 Inhibitors
The primary application of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone is as a key intermediate in the synthesis of diarylpyrazole-based selective COX-2 inhibitors. These compounds are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).
COX-2 Signaling Pathway
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors are designed to reduce inflammation and pain with fewer gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
General Synthesis of Diarylpyrazole COX-2 Inhibitors
General Synthetic Workflow:
Representative Experimental Protocol: COX-2 Inhibition Assay
The following is a representative protocol for an in vitro COX-2 inhibition assay, adapted from commercially available kits and literature methods. This can be used to evaluate the inhibitory potential of compounds synthesized from 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone.
Materials:
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Human recombinant COX-2 enzyme
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Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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Heme cofactor
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Arachidonic acid (substrate)
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Test inhibitor compounds dissolved in DMSO
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Stannous chloride solution (to stop the reaction)
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ELISA kit for Prostaglandin E2 (PGE2) quantification or LC-MS/MS system
Procedure:
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Prepare the reaction mixture by adding the reaction buffer, heme, and COX-2 enzyme to a microplate well.
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Add the test inhibitor at various concentrations (typically in DMSO, with a final DMSO concentration kept constant across all wells). Include a vehicle control (DMSO only) and a positive control (a known COX-2 inhibitor like celecoxib).
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Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37 °C.
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Initiate the enzymatic reaction by adding arachidonic acid.
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Incubate for a defined period (e.g., 2 minutes) at 37 °C.
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Stop the reaction by adding stannous chloride solution.
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Quantify the amount of PGE2 produced using a competitive ELISA kit or by LC-MS/MS.
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Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
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Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Application in Fungicide Development
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone also serves as a precursor for the development of novel fungicides.[1] The synthesis of various heterocyclic compounds with potential fungicidal activity, such as pyrazoles and thiazoles, can be initiated from this intermediate.
Representative Data on Fungicidal Activity of Pyrazole Derivatives
While specific fungicidal data for derivatives of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone are not available, Table 2 presents representative Minimum Inhibitory Concentration (MIC) data for a series of synthesized pyrazole analogues against various fungal strains, demonstrating the potential of this class of compounds.
Table 2: Representative Antifungal Activity (MIC in μg/mL) of Pyrazole Derivatives
| Compound | Aspergillus niger | Candida albicans | Escherichia coli (for comparison) | Reference |
| Pyrazole Derivative 1 | >100 | 62.5 | 125 | [3] |
| Pyrazole Derivative 2 | 1 | 31.25 | 15.62 | [3] |
| Pyrazole Derivative 3 | 125 | 250 | 0.25 | [3] |
| Clotrimazole (Standard) | 2 | 0.5 | N/A | [3] |
| Ciprofloxacin (Standard) | N/A | N/A | 0.5 | [3] |
Note: The compounds in this table are representative pyrazole derivatives and are not directly synthesized from 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone. This data is presented to illustrate the potential fungicidal activity of the pyrazole scaffold.
Conclusion
1-(2-Amino-4-methoxy-3-methylphenyl)ethanone is a valuable and versatile intermediate in the synthesis of biologically active molecules. Its primary utility lies in the construction of diarylpyrazole-based selective COX-2 inhibitors, which are of significant interest in the pharmaceutical industry for the treatment of inflammatory conditions. Furthermore, its potential as a scaffold for the development of new fungicides highlights its broader importance in agrochemical research. This technical guide has provided an overview of its properties, synthesis, and key applications, along with representative experimental protocols and relevant biological pathways, to aid researchers and drug development professionals in their work with this important compound. Further research into the synthesis and biological evaluation of novel derivatives of 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone is warranted to fully explore its therapeutic and agrochemical potential.
